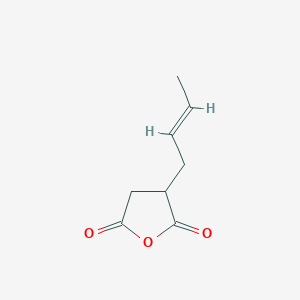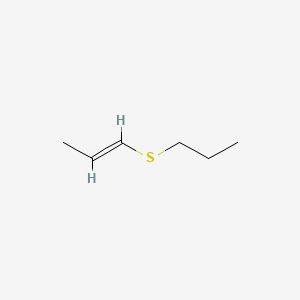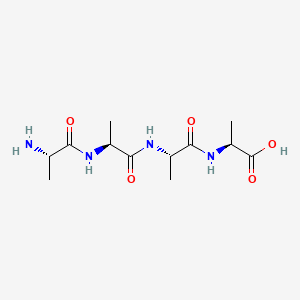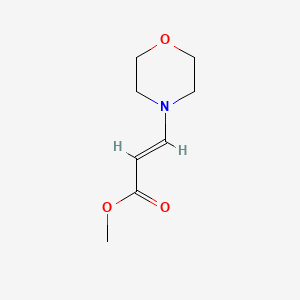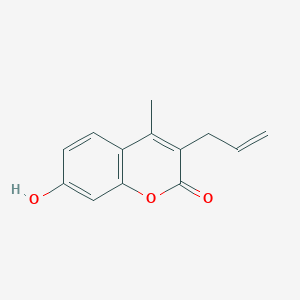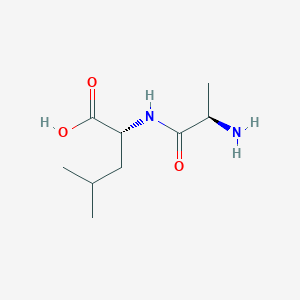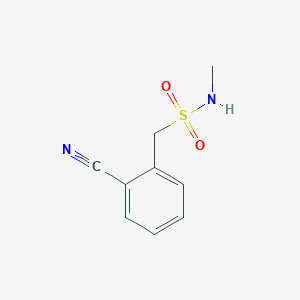
1-(2-cyanophenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is a derivative of sulfonamide, which is a functional group widely recognized for its biological activities, particularly as enzyme inhibitors. Sulfonamides are also utilized in various chemical reactions due to their reactivity. The cyanophenyl group attached to the N-methylmethanesulfonamide suggests potential for interaction with metalloenzymes such as carbonic anhydrases, which are critical for physiological processes like respiration and acid-base balance .
Synthesis Analysis
The synthesis of related N-cyanomethyl aromatic sulfonamides has been achieved through the reaction of arylsulfonyl halides with aminoacetonitrile, yielding compounds with various aryl moieties . Another synthetic approach involves the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides has been reported, which involves a one-step reaction with terminal acetylenes in the presence of a palladium catalyst . These methods demonstrate the versatility and reactivity of the methanesulfonamide group in various synthetic routes.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group (SO2) attached to an amine. The cyanophenyl group adds an additional nitrile functionality, which can influence the electronic properties of the molecule and its interaction with enzymes. The presence of halogen or alkyl substituents on the aromatic ring can further modify the electronic distribution and steric hindrance, affecting the molecule's reactivity and binding affinity .
Chemical Reactions Analysis
Sulfonamides, including those with a cyanomethyl group, can participate in various chemical reactions. For instance, cyanomethanesulfonamides have been shown to react with aromatic aldehydes to produce addition products such as 1-cyano-2-arylethenesulfonamides . The reactivity of phenylmethanesulfonamide derivatives has been demonstrated through alkylation reactions with different aromatic and heteroaromatic compounds . These reactions highlight the potential of sulfonamide derivatives to undergo transformations that can lead to a wide array of chemical structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group imparts polarity to the molecule, which can affect its solubility and interaction with biological targets. The introduction of a cyanophenyl group can increase the molecule's rigidity and potentially enhance its binding to metalloenzymes like carbonic anhydrases. The inhibitory activity of these compounds against various isoforms of carbonic anhydrase has been reported, with inhibition constants ranging from nanomolar to micromolar, indicating their potential as therapeutic agents . The synthesis of vinylsulfones and vinylsulfonamides, which are structurally related to methanesulfonamides, has been explored, revealing their utility in organic synthesis and potential biological applications .
Aplicaciones Científicas De Investigación
Sulfonamide Antibiotics and Bacteriostatic Agents
1-(2-cyanophenyl)-N-methylmethanesulfonamide belongs to the sulfonamide class, a significant group of synthetic bacteriostatic antibiotics used for the therapy of bacterial infections caused by various microorganisms. These compounds, also known as sulfa drugs, were the primary therapy against bacterial infections before the introduction of penicillin. Sulfonamides continue to be clinically relevant, finding use in several drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The presence of the sulfonamide section is crucial for the bacteriostatic properties of these compounds (Gulcin & Taslimi, 2018).
Environmental Impact and Analysis
Sulfonamides like 1-(2-cyanophenyl)-N-methylmethanesulfonamide have raised concerns as environmental pollutants. Their presence in the environment, primarily derived from agricultural activities, can lead to changes in microbial populations, potentially posing a hazard to human health. The need for effective monitoring and analysis of sulfonamides in environmental samples is crucial, with techniques like capillary electrophoresis being used to analyze these compounds (Baran et al., 2011, Hoff & Kist, 2009).
Antibacterial Activity
The structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide contributes to its antibacterial properties. Aryl sulfonamides containing thiophene or chromene moieties, similar in structure to this compound, have been reviewed for their antibacterial activity. These compounds display pharmacological activities against pathogenic microbes, making them important in medicinal and industrial chemistry. The synthesis and development of these compounds are crucial for optimizing candidates for better pharmacological applications (Rathore et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNPRAXAXKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429308 |
Source


|
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
CAS RN |
51045-35-3 |
Source


|
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

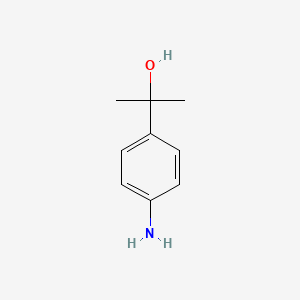


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)

